KCNQ2 (Kv7.2) Potassium Channel Antagonist Activity: Potency Benchmarking Against Class-Level Reference Antagonists
6,6-Diphenylpiperidin-2-one demonstrates measurable antagonist activity at the KCNQ2 (Kv7.2) voltage-gated potassium channel, a target implicated in neuronal excitability regulation and epilepsy. In a functional patch clamp assay using CHO cells expressing KCNQ2, the compound exhibited an IC₅₀ of 70 nM [1]. This value falls within the same order of magnitude as XE991 (a prototypical KCNQ channel blocker with reported IC₅₀ values of approximately 0.6–0.9 μM), indicating that 6,6-diphenylpiperidin-2-one possesses comparable or moderately superior in vitro antagonist potency relative to this widely used tool compound [1]. However, it is important to note that XE991 is known to be a pan-KCNQ antagonist, whereas the selectivity profile of 6,6-diphenylpiperidin-2-one across KCNQ subtypes (KCNQ1–5) has not been fully characterized, representing a critical knowledge gap for applications requiring subtype-specific modulation.
| Evidence Dimension | KCNQ2 channel antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM |
| Comparator Or Baseline | XE991 (reference KCNQ antagonist): reported IC₅₀ ≈ 0.6–0.9 μM against KCNQ2 |
| Quantified Difference | Target compound is approximately 8.6- to 12.9-fold more potent than XE991 in this assay format |
| Conditions | CHO cells stably expressing human KCNQ2; incubation for 3 min; automated patch clamp electrophysiology |
Why This Matters
This quantitative potency metric enables researchers to select 6,6-diphenylpiperidin-2-one as a structurally distinct KCNQ2 antagonist scaffold with nanomolar activity, offering an alternative chemotype to established tool compounds for target validation studies.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048): Antagonist activity at KCNQ2 expressed in CHO cells. ChEMBL Assay ID: CHEMBL2169533. Accessed 2026. View Source
